An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate
An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. As a protected amino acid derivative, it serves as a versatile intermediate for the synthesis of modified peptides, peptidomimetics, and other complex nitrogen-containing molecules. The presence of a chlorine atom at the β-position offers a reactive handle for various nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of constrained amino acid analogs. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Methyl N-boc-3-chloro-L-alaninate is typically a white to off-white solid under standard conditions.[1] Its stability is afforded by the tert-butoxycarbonyl (Boc) protecting group on the amine, which prevents unwanted side reactions under many synthetic conditions. Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 651035-84-6 | |
| Molecular Formula | C₉H₁₆ClNO₄ | [1] |
| Molecular Weight | 237.68 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98.0% (by NMR) | [1] |
| Predicted Density | 1.161 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 10.44 ± 0.46 | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | ChemicalBook |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Note: Some physical properties, such as an exact melting point, boiling point, and specific optical rotation, are not consistently reported in publicly available literature and may vary between batches and suppliers.
Synthesis and Experimental Protocols
The synthesis of Methyl N-boc-3-chloro-L-alaninate can be conceptualized as a two-step process starting from L-serine. The general workflow involves the conversion of the hydroxyl group of a serine derivative to a chloride, followed by the protection of the amino group.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of Methyl N-boc-3-chloro-L-alaninate.
Detailed Experimental Protocols
Step 1: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride from L-serine
This protocol is adapted from a patented method for the synthesis of the precursor.
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Esterification: L-serine is added to methanol and the mixture is cooled to 5-10 °C. Thionyl chloride is added dropwise while maintaining the temperature. After the addition, the reaction is heated to around 38 °C and stirred for approximately 48 hours. The product, L-serine methyl ester hydrochloride, is isolated by cooling, crystallization, and filtration.
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Chlorination: The L-serine methyl ester hydrochloride is dissolved in a solvent such as dichloromethane. Thionyl chloride is then added dropwise. The reaction is conducted with staged temperature control, for instance, reacting for a few hours at 30-35 °C, then increasing the temperature in stages up to around 60 °C over several hours. After the reaction is complete, the mixture is cooled, and water is added to separate the layers. The aqueous phase, containing the desired 3-chloro-L-alanine methyl ester hydrochloride, is then cooled to induce crystallization, followed by filtration and drying.
Step 2: N-Boc Protection of 3-chloro-L-alanine methyl ester hydrochloride
This is a general procedure for the N-Boc protection of amino acid methyl ester hydrochlorides.
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The 3-chloro-L-alanine methyl ester hydrochloride is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., a 1:1 ratio).
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The solution is cooled to 0 °C in an ice bath.
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Sodium bicarbonate (NaHCO₃) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O).
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The reaction mixture is allowed to warm to room temperature and stirred for approximately 10 hours.
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After the reaction, the THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Methyl N-boc-3-chloro-L-alaninate.
Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for Methyl N-boc-3-chloro-L-alaninate are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[1]
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ ~ 1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
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δ ~ 3.7-3.9 ppm (multiplet, 2H): Methylene (B1212753) protons (CH₂) adjacent to the chlorine atom. Diastereotopic protons may exhibit complex splitting.
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δ ~ 3.75 ppm (singlet, 3H): Methyl ester protons (OCH₃).
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δ ~ 4.5-4.7 ppm (multiplet, 1H): The α-proton (CH) coupled to the adjacent methylene protons and the NH proton.
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δ ~ 5.0-5.5 ppm (broad singlet or doublet, 1H): The NH proton of the carbamate (B1207046).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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δ ~ 28.3 ppm: Methyl carbons of the Boc group.
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δ ~ 45-47 ppm: Methylene carbon (CH₂Cl).
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δ ~ 52-54 ppm: The α-carbon (CH).
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δ ~ 52.5 ppm: Methyl ester carbon (OCH₃).
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δ ~ 80.5 ppm: Quaternary carbon of the Boc group.
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δ ~ 155.5 ppm: Carbonyl carbon of the Boc group.
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δ ~ 170.0 ppm: Carbonyl carbon of the methyl ester.
FT-IR (Fourier-Transform Infrared Spectroscopy)
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~3350 cm⁻¹: N-H stretching of the carbamate.
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~2980 cm⁻¹: C-H stretching of the alkyl groups.
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~1745 cm⁻¹: C=O stretching of the ester.
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~1710 cm⁻¹: C=O stretching of the carbamate (Boc group).
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~1510 cm⁻¹: N-H bending and C-N stretching (Amide II band).
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~700-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS) The fragmentation pattern in mass spectrometry would likely show characteristic losses corresponding to the functional groups present.
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Loss of the Boc group: A significant fragmentation pathway would be the loss of the tert-butoxycarbonyl group or parts of it (e.g., loss of isobutylene, 56 Da).
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Loss of the methoxy (B1213986) group: Cleavage of the methyl ester can result in the loss of a methoxy radical (·OCH₃, 31 Da).
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Loss of the entire ester group: Fragmentation may also involve the loss of the carbomethoxy group (·COOCH₃, 59 Da).
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Alpha-cleavage: Cleavage of the bond between the α-carbon and the β-carbon is also a possible fragmentation pathway.
Reactivity and Applications in Drug Development
The chemical reactivity of Methyl N-boc-3-chloro-L-alaninate is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. The Boc protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).
Key Reactions and Applications
1. Synthesis of Aziridines: The compound is a key precursor for the synthesis of N-Boc-aziridine-2-carboxylic acid methyl ester. Treatment with a base can induce an intramolecular nucleophilic substitution, where the nitrogen of the carbamate attacks the β-carbon, displacing the chloride and forming the strained three-membered aziridine (B145994) ring. This is a valuable transformation as aziridines are important building blocks in organic synthesis.
Caption: Intramolecular cyclization to form an aziridine.
2. Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of novel and unnatural amino acids. These modified amino acids can then be incorporated into peptides to alter their conformation, stability, and biological activity.
3. Synthesis of Constrained Amino Acids: By serving as a precursor to aziridines or through other cyclization strategies, Methyl N-boc-3-chloro-L-alaninate is used in the synthesis of conformationally constrained amino acids. These are valuable tools in drug design as they can lock a peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target.
Role in Drug Development: This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). It is not typically involved in signaling pathways itself but is instrumental in creating molecules that are designed to interact with biological targets. The ability to introduce diverse functionalities and conformational constraints makes it a valuable tool for structure-activity relationship (SAR) studies in the drug discovery process.
Safety and Handling
Methyl N-boc-3-chloro-L-alaninate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl N-boc-3-chloro-L-alaninate is a valuable and versatile chiral building block for organic synthesis, particularly in the realm of medicinal chemistry and peptide science. Its key features—the acid-labile Boc protecting group and the reactive β-chloro substituent—provide chemists with a powerful tool for creating novel amino acid derivatives, constrained peptides, and other complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of new therapeutic agents.
